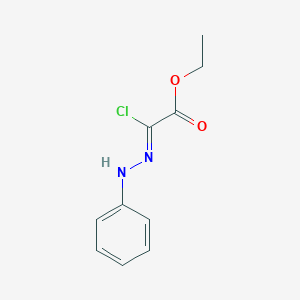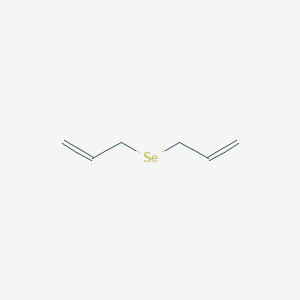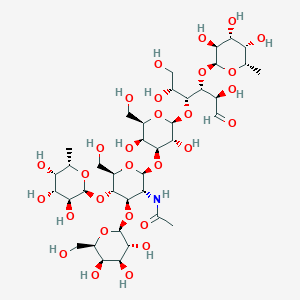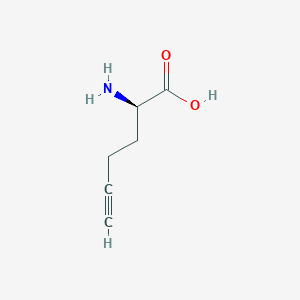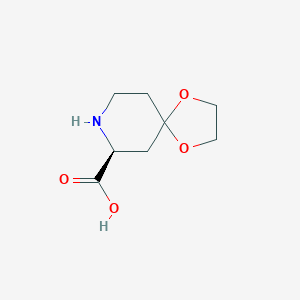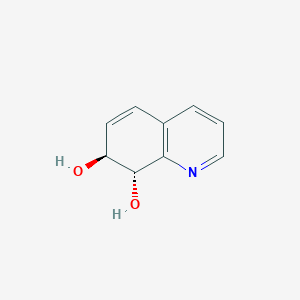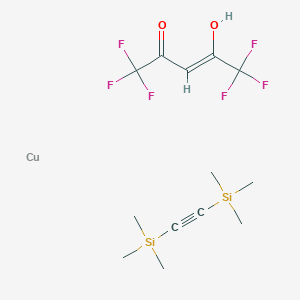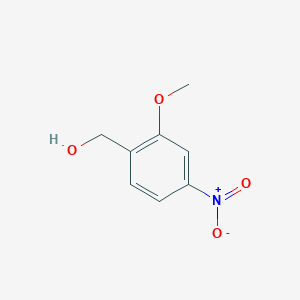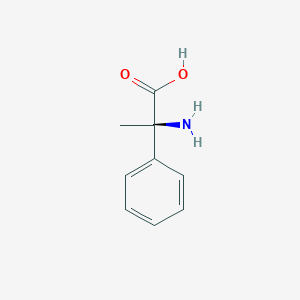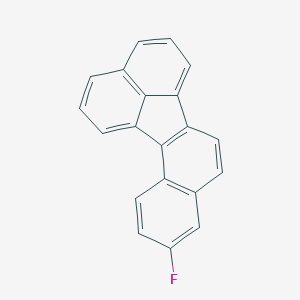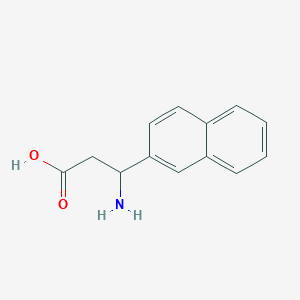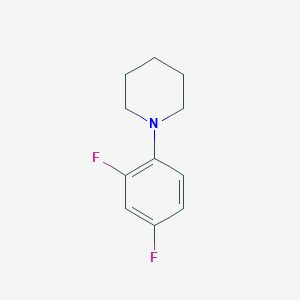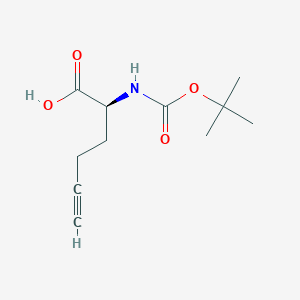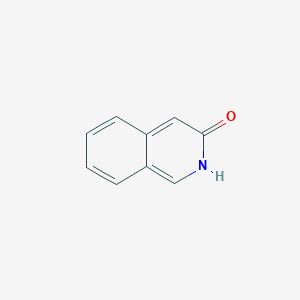
H-Lys(Boc)-AMC
Übersicht
Beschreibung
H-Lys(Boc)-OH, also known as Nε-Boc-L-lysine, is an ε-amino-protected lysine . It is commonly used in solution phase peptide synthesis . It is used as therapy to treat recurrent herpes simplex infections .
Synthesis Analysis
H-Lys(Boc)-OH is used in solution phase peptide synthesis . It can be used to prepare pentafluorophenyl esters which are further used to synthesize β-peptides .Molecular Structure Analysis
The linear formula of H-Lys(Boc)-OH is (CH3)3COCONH(CH2)4CH(NH2)COOH . Its molecular weight is 246.30 .Chemical Reactions Analysis
H-Lys(Boc)-OH is used to prepare pentafluorophenyl esters which are further used to synthesize β-peptides .Physical And Chemical Properties Analysis
H-Lys(Boc)-OH is a white powder . Its density is 1.1±0.1 g/cm3, boiling point is 412.9±40.0 °C at 760 mmHg, and vapour pressure is 0.0±2.1 mmHg at 25°C . It has an enthalpy of vaporization of 73.0±6.0 kJ/mol and a flash point of 203.5±27.3 °C .Relevant Papers One relevant paper discusses the synthesis, pharmacokinetics, and biological use of lysine-modified single-walled carbon nanotubes . The paper describes how H-Lys(Boc)-OH can be used to prepare pentafluorophenyl esters, which are then used to synthesize β-peptides .
Wissenschaftliche Forschungsanwendungen
Histone Deacetylase (HDAC) Research
H-Lys(Boc)-AMC has been utilized in the study of histone deacetylases (HDACs), which are significant in the regulation of transcription. It acts as a fluorescent substrate for HDACs, aiding in the development of non-radioactive assays for HDAC inhibitor screening. This application is crucial in cancer research, as HDAC inhibitors are a promising class of anticancer drugs (Heltweg, Dequiedt, Verdin, & Jung, 2003).
Biodegradable Surfactant Research
In a study exploring lysine-based cationic surfactants for DNA incorporation into lipophilic delivery systems, H-Lys(Boc)-AMC derivatives were synthesized and evaluated. This research has implications in developing nonviral gene vectors and enhancing the delivery of genetic material (Wolf et al., 2020).
Neuroprotective and Antidepressant Effects
Research on H-Lys(Boc)-AMC has contributed to understanding the neuroprotective and antidepressant effects of HDAC inhibitors. This has implications in treating central nervous system disorders and developing assays for measuring HDAC activity in the brain (Reddy et al., 2018).
Protease Activity in Biological Systems
H-Lys(Boc)-AMC has been used to study protease activities in various biological systems, such as rabbit reticulocyte lysates and wheat germ lysates. These studies contribute to understanding the role of proteases in cellular processes (Mumford et al., 1981).
Genetic Code Expansion and Genome Editing
H-Lys(Boc)-AMC derivatives have been explored in genetic code expansion to control Cas9-mediated mammalian genome editing. This research holds promise for applications in clinical therapeutic genome editing and environmental gene drives (Suzuki et al., 2018).
Radiopharmaceuticals and Peptide Synthesis
The use of H-Lys(Boc)-AMC in synthesizing peptides for radiopharmaceutical applications has been investigated. It offers a precise method for incorporating technetium-99m-binding ligands into peptides, contributing to the development of peptide-based radiopharmaceuticals (Greenland et al., 2003).
Eigenschaften
IUPAC Name |
tert-butyl N-[(5S)-5-amino-6-[(4-methyl-2-oxochromen-7-yl)amino]-6-oxohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O5/c1-13-11-18(25)28-17-12-14(8-9-15(13)17)24-19(26)16(22)7-5-6-10-23-20(27)29-21(2,3)4/h8-9,11-12,16H,5-7,10,22H2,1-4H3,(H,23,27)(H,24,26)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWGDHIIFDVFOW-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Lys(Boc)-AMC | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



